molecular formula C27H26ClNO7 B12405691 Influenza virus-IN-6

Influenza virus-IN-6

Cat. No.: B12405691
M. Wt: 511.9 g/mol
InChI Key: SSMFUXFMRDLBDG-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Influenza virus-IN-6 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are responsible for seasonal flu epidemics and have the potential to cause pandemics, making the development of effective antiviral agents crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Influenza virus-IN-6 typically involves multiple steps, including the preparation of key intermediates and their subsequent transformation into the final compound. The synthetic route often begins with the selection of appropriate starting materials, which undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Influenza virus-IN-6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Influenza virus-IN-6 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Researchers use this compound to investigate the molecular interactions between antiviral agents and viral proteins.

    Medicine: The compound is explored for its potential therapeutic effects against influenza and other viral infections.

    Industry: this compound is used in the development of antiviral drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Influenza virus-IN-6 involves its interaction with specific molecular targets within the influenza virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in infected individuals. The molecular pathways involved in this process include the inhibition of viral neuraminidase and the disruption of viral RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Influenza virus-IN-6 include:

    Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.

    Zanamivir: Another antiviral drug that inhibits neuraminidase, used for the treatment of influenza.

    Peramivir: An intravenous antiviral drug used for the treatment of influenza.

Uniqueness

This compound is unique in its specific binding affinity and mechanism of action compared to other antiviral agents. While compounds like oseltamivir and zanamivir also target neuraminidase, this compound may offer advantages in terms of potency, spectrum of activity, and resistance profile. Its unique chemical structure allows for distinct interactions with viral proteins, making it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C27H26ClNO7

Molecular Weight

511.9 g/mol

IUPAC Name

propyl (1S,3S)-2-(2-chlorobenzoyl)-1-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C27H26ClNO7/c1-2-9-36-27(35)21-12-16-13-24(32)25(33)14-18(16)20(10-15-7-8-22(30)23(31)11-15)29(21)26(34)17-5-3-4-6-19(17)28/h3-8,11,13-14,20-21,30-33H,2,9-10,12H2,1H3/t20-,21-/m0/s1

InChI Key

SSMFUXFMRDLBDG-SFTDATJTSA-N

Isomeric SMILES

CCCOC(=O)[C@@H]1CC2=CC(=C(C=C2[C@@H](N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O

Canonical SMILES

CCCOC(=O)C1CC2=CC(=C(C=C2C(N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O

Origin of Product

United States

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